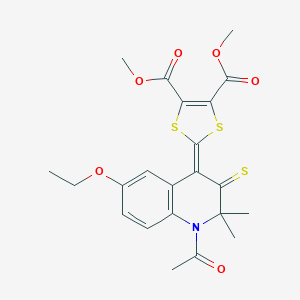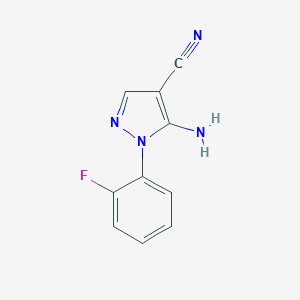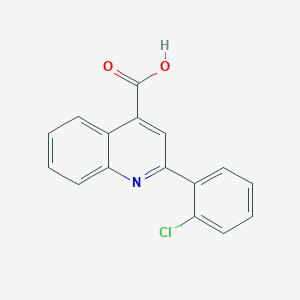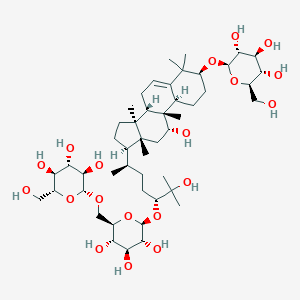
Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate, also known as DEDTC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields including medicine, nanotechnology, and materials science. DEDTC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 471.57 g/mol.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate is not fully understood, but it is believed to involve the activation of apoptotic pathways in cancer cells. Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has been shown to induce the expression of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, leading to the activation of caspases and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects:
Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has been shown to exhibit anti-cancer properties in various in vitro and in vivo studies. Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has also been shown to have antioxidant and anti-inflammatory properties. However, the biochemical and physiological effects of Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate are not fully understood, and further research is needed to elucidate its mechanisms of action and potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has several advantages for use in lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its potential applications in various scientific fields. However, Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate also has some limitations, including its high cost and the potential for toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate, including:
1. Investigation of the mechanisms of action of Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate in cancer cells and other biological systems.
2. Development of new synthetic methods for the production of Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate and its derivatives.
3. Exploration of the potential applications of Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate in nanotechnology, materials science, and other fields.
4. Evaluation of the safety and toxicity of Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate in various biological systems.
5. Development of new therapeutic applications for Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate in cancer and other diseases.
In conclusion, Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields including medicine, nanotechnology, and materials science. Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and has potential applications in drug delivery, imaging, and energy storage. Further research is needed to elucidate the mechanisms of action of Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate and its potential therapeutic applications.
Synthesemethoden
Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate can be synthesized through a multi-step process that involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene to form the intermediate product, 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-quinolinylidene)malononitrile. The intermediate product is then reacted with sodium sulfide to form Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has been investigated for its potential applications in various scientific fields, including medicine, nanotechnology, and materials science. In medicine, Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has also been studied for its potential use as a diagnostic tool for detecting cancer cells. In nanotechnology, Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has been used as a ligand for the synthesis of gold nanoparticles with potential applications in drug delivery and imaging. In materials science, Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate has been used as a precursor for the synthesis of conducting polymers with potential applications in electronics and energy storage.
Eigenschaften
CAS-Nummer |
5228-56-8 |
|---|---|
Produktname |
Dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
Molekularformel |
C22H23NO6S3 |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
dimethyl 2-(1-acetyl-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C22H23NO6S3/c1-7-29-12-8-9-14-13(10-12)15(18(30)22(3,4)23(14)11(2)24)21-31-16(19(25)27-5)17(32-21)20(26)28-6/h8-10H,7H2,1-6H3 |
InChI-Schlüssel |
LMPVWEAOGFYISY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)







![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)